Flupyrsulfuron-méthyl sodique

Vue d'ensemble

Description

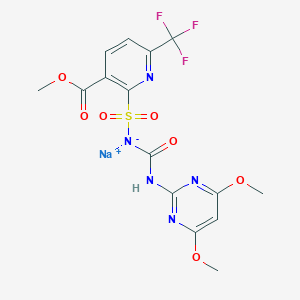

Flupyrsulfuron-methyl sodium is a selective sulfonylurea herbicide used for post-emergent control of broad-leaved weeds in cereal crops such as wheat and barley . It was introduced around 1998 and is known for its efficacy in controlling weeds like blackgrass . The compound has a molecular formula of C₁₅H₁₃F₃N₅NaO₇S and a molecular weight of 487.34 g/mol .

Applications De Recherche Scientifique

Flupyrsulfuron-methyl sodium is primarily used in agricultural research for its herbicidal properties. It is employed in studies focusing on weed control in cereal crops and the development of herbicide-resistant crop varieties . Additionally, it serves as a reference standard in analytical chemistry for the determination of herbicide residues in soil and water samples using techniques like high-performance liquid chromatography coupled with ultraviolet detection .

Mécanisme D'action

Target of Action

Flupyrsulfuron-methyl sodium is a selective sulfonylurea herbicide . Its primary target is the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine) in plants .

Mode of Action

Flupyrsulfuron-methyl sodium inhibits the activity of AHAS . This inhibition disrupts the synthesis of essential branched-chain amino acids, leading to a halt in protein synthesis and plant growth . The disruption in these metabolic pathways eventually leads to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by flupyrsulfuron-methyl sodium is the synthesis of branched-chain amino acids. By inhibiting AHAS, the herbicide prevents the conversion of pyruvate and 2-ketobutyrate to 2-acetolactate and 2-aceto-2-hydroxybutyrate, respectively . These compounds are precursors to leucine, isoleucine, and valine. The lack of these amino acids disrupts protein synthesis and plant growth .

Pharmacokinetics

It is known that the compound is mobile in the environment, suggesting that it can be readily absorbed and transported within the plant .

Result of Action

The result of flupyrsulfuron-methyl sodium’s action is the effective control of broad-leaved weeds, including blackgrass . By inhibiting a critical enzyme in the plant’s metabolic pathway, the herbicide disrupts the plant’s normal growth and development, leading to its death .

Action Environment

The efficacy and stability of flupyrsulfuron-methyl sodium can be influenced by various environmental factors. For instance, it has been noted that degradation is faster in alkaline soils . Therefore, the pH of the soil can significantly impact the herbicide’s effectiveness. Additionally, the compound’s mobility suggests that it could potentially leach into groundwater, especially in sandy soils or areas with high rainfall .

Analyse Biochimique

Biochemical Properties

This enzyme is crucial for the biosynthesis of branched-chain amino acids such as L-Leucine, L-Isoleucine, and L-Valine . By inhibiting this enzyme, Flupyrsulfuron-methyl sodium disrupts protein synthesis and cell growth in plants .

Cellular Effects

The primary cellular effect of Flupyrsulfuron-methyl sodium is the cessation of cell division and subsequent growth processes in plants . This is due to the disruption of amino acid synthesis, which is essential for protein synthesis and cell growth .

Molecular Mechanism

The molecular mechanism of action of Flupyrsulfuron-methyl sodium involves the inhibition of the enzyme acetolactate synthase (ALS) . This enzyme catalyzes the first step in the synthesis of the branched-chain amino acids. By inhibiting this enzyme, Flupyrsulfuron-methyl sodium prevents the synthesis of these amino acids, leading to a halt in protein synthesis and cell growth .

Temporal Effects in Laboratory Settings

It is known that the compound is used as a post-emergence herbicide, suggesting that its effects are likely to be observed shortly after application .

Dosage Effects in Animal Models

There is limited information available on the effects of Flupyrsulfuron-methyl sodium in animal models. It is known that the compound has a high LD50 in rats, Japanese quail, and mallard ducks, indicating a low level of toxicity .

Metabolic Pathways

Given its mode of action, it is likely involved in the metabolic pathways related to the synthesis of branched-chain amino acids .

Transport and Distribution

It is known that the compound is mobile in the environment , suggesting that it may also be readily transported within biological systems.

Subcellular Localization

Given its mode of action, it is likely that the compound interacts with the enzyme acetolactate synthase (ALS) in the cytoplasm, where this enzyme is typically located .

Méthodes De Préparation

The synthesis of flupyrsulfuron-methyl sodium involves multiple steps, starting with 4-tert-butoxy-1,1,1-trifluoro-3-buten-2-one and methyl malonate monoamide as the initial materials. The process includes cyclization, chlorination, sulfonation, and amination to produce the intermediate sulfonamide. This intermediate is then reacted with dimethoxypyrimidinyl carbamate to yield the final product . The reaction conditions typically involve controlled temperatures and the use of organic solvents like acetone and methanol .

Analyse Des Réactions Chimiques

Flupyrsulfuron-methyl sodium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl and pyridinyl rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

Comparaison Avec Des Composés Similaires

Flupyrsulfuron-methyl sodium is unique among sulfonylurea herbicides due to its specific activity against broad-leaved weeds in cereals. Similar compounds include:

- Iodosulfuron-methyl sodium

- Halosulfuron-methyl

- Diflufenzopyr sodium salt

- Haloxyfop-P-methyl These compounds share a similar mode of action but differ in their selectivity and spectrum of weed control .

Flupyrsulfuron-methyl sodium stands out for its high efficacy and selectivity, making it a valuable tool in modern agriculture.

Propriétés

IUPAC Name |

sodium;(4,6-dimethoxypyrimidin-2-yl)carbamoyl-[3-methoxycarbonyl-6-(trifluoromethyl)pyridin-2-yl]sulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N5O7S.Na/c1-28-9-6-10(29-2)21-13(20-9)22-14(25)23-31(26,27)11-7(12(24)30-3)4-5-8(19-11)15(16,17)18;/h4-6H,1-3H3,(H2,20,21,22,23,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPSVOHVUGMYGH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)[N-]S(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)OC)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N5NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058311 | |

| Record name | Flupyrsulfuron-methyl sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144740-54-5 | |

| Record name | Flupyrsulfuron-methyl sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-6-(trifluoromethyl)-, methyl ester, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Flupyrsulfuron-methyl-sodium affect plant growth at the molecular level?

A1: Flupyrsulfuron-methyl-sodium, like other sulfonylurea herbicides, targets the enzyme acetolactate synthase (ALS) in plants. This enzyme is crucial for the biosynthesis of essential amino acids like valine, leucine, and isoleucine. By inhibiting ALS, Flupyrsulfuron-methyl-sodium disrupts amino acid production, ultimately leading to the cessation of plant growth and development. [, , ]

Q2: Research indicates a link between soil properties and the effectiveness of Flupyrsulfuron-methyl-sodium. Could you elaborate on this connection?

A2: Studies have shown that the adsorption and degradation of Flupyrsulfuron-methyl-sodium are significantly influenced by soil characteristics. For instance, soils with higher clay and organic matter content tend to adsorb the herbicide more effectively, potentially impacting its availability to target weeds. Additionally, soil pH plays a role, with lower pH levels generally leading to increased adsorption. [] These factors can directly influence the herbicide's persistence and efficacy in different environments.

Q3: How does the chemical structure of Flupyrsulfuron-methyl-sodium contribute to its herbicidal activity?

A3: Flupyrsulfuron-methyl-sodium belongs to the sulfonylurea class of herbicides, characterized by their specific molecular structure. This structure allows them to effectively bind and inhibit the ALS enzyme in susceptible plants. Modifications to this core structure, particularly at the 5-position of the benzene ring, can significantly influence the compound's herbicidal activity, potentially impacting its potency and selectivity towards specific weed species. []

Q4: What are the environmental implications of using Flupyrsulfuron-methyl-sodium, and are there strategies to minimize potential risks?

A4: As with any pesticide, understanding the environmental fate of Flupyrsulfuron-methyl-sodium is crucial. While it exhibits a relatively short residual life in soil compared to some other sulfonylureas [], its potential impact on non-target organisms and water resources needs careful consideration. Implementing integrated pest management strategies, optimizing application rates, and exploring alternative weed control methods are essential for minimizing any potential negative impacts. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B115685.png)

![2-[[(Z)-2-nitroethenyl]amino]benzoic acid](/img/structure/B115689.png)